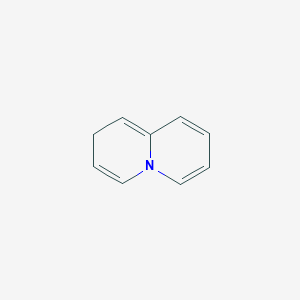
2H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-quinolizine is a quinolizine. It is a tautomer of a 4H-quinolizine and a 9aH-quinolizine.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antiviral Activity
- Recent studies have identified 2H-quinolizine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), making them candidates for COVID-19 treatment. Molecular docking studies revealed that certain derivatives exhibited strong binding affinities, indicating their potential as antiviral agents .
- Anticancer Properties
-
Neuropharmacology
- Compounds based on this compound have been investigated for their effects on dopaminergic receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease. Studies have shown that these compounds can exhibit high affinity for dopamine D2 and D3 receptors, which are critical in the modulation of neurotransmission .
- Antimicrobial Activity
Synthesis and Structure-Activity Relationships
The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. Structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of these compounds by modifying substituents on the quinolizine scaffold.
Key Synthetic Approaches:
- Cyclization Reactions: Various synthetic pathways utilize cyclization to construct the quinolizine core.
- Functionalization: Introducing different functional groups can enhance solubility and bioactivity.
Case Studies
- COVID-19 Treatment Development
- Dopamine Receptor Agonists
- Antimicrobial Efficacy
Data Table: Summary of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Antiviral | This compound derivatives | Potential inhibitors of SARS-CoV-2 Mpro |
| Anticancer | Quinoline-based compounds | Effective against various cancer cell lines |
| Neuropharmacology | Dopamine receptor ligands | High affinity for D2 and D3 receptors |
| Antimicrobial | Quinolizine derivatives | Significant activity against bacterial strains |
Propiedades
Número CAS |
255-58-3 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2H-quinolizine |
InChI |
InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3-8H,2H2 |
Clave InChI |
MHBPDRSACQBQET-UHFFFAOYSA-N |
SMILES |
C1C=CN2C=CC=CC2=C1 |
SMILES canónico |
C1C=CN2C=CC=CC2=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















